molecular formula C7H12O2 B3261680 2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) CAS No. 34669-52-8

2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis)

Cat. No.: B3261680
CAS No.: 34669-52-8
M. Wt: 128.17 g/mol
InChI Key: GFNWEAJGFIFHQY-VAPWPJCZSA-N
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Description

2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) is an organic compound with the molecular formula C₆H₁₀O₂. It is a cyclopropane derivative, characterized by the presence of two methyl groups at the 2 and 3 positions of the cyclopropane ring and a carboxylic acid group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) can be achieved through several methods. One common approach involves the cyclopropanation of suitable alkenes using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

In industrial settings, the production of 2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the methyl groups.

    2,2-Dimethyl-cyclopropanecarboxylic acid: A related compound with two methyl groups at the 2 position.

    3-(2,2-Dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid: A more complex derivative with additional substituents

Uniqueness

2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis) is unique due to the specific positioning of the methyl groups and the cis configuration, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(2S,3R)-1,2,3-trimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5(2)7(4,3)6(8)9/h4-5H,1-3H3,(H,8,9)/t4-,5+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNWEAJGFIFHQY-VAPWPJCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C1(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis)
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2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis)
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2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis)
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2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis)
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2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis)
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2,3-DiMethyl-cyclopropanecarboxylic acid, (Methyl cis)

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